molecular formula C22H33BrN6O2S B12867988 [(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;hydrobromide

[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;hydrobromide

Cat. No.: B12867988
M. Wt: 525.5 g/mol
InChI Key: IBFYBPDPBLVHHZ-TULUPMBKSA-N
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Description

[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;hydrobromide is a compound known for its role as a dipeptidyl peptidase-4 (DPP-4) inhibitor. It is primarily used in the treatment of type 2 diabetes by inhibiting the enzyme DPP-4, which in turn increases the concentration of active glucagon-like peptide-1 (GLP-1) in the blood, leading to lower blood glucose levels .

Preparation Methods

The synthesis of [(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;hydrobromide involves several steps. The synthetic route typically includes the formation of the pyrazole ring, followed by the introduction of the piperazine and pyrrolidine moieties. The final step involves the formation of the thiazolidine ring and the addition of the hydrobromide salt. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of specific solvents, temperatures, and catalysts.

Chemical Reactions Analysis

[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine or pyrrolidine moieties can be modified using different nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;hydrobromide has several scientific research applications:

    Chemistry: It is used as a reference compound in the study of DPP-4 inhibitors.

    Biology: Researchers use this compound to study the effects of DPP-4 inhibition on various biological processes.

    Medicine: It is investigated for its potential therapeutic effects in treating type 2 diabetes and other metabolic disorders.

    Industry: The compound is used in the development of new pharmaceuticals targeting DPP-4.

Mechanism of Action

The mechanism of action of [(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;hydrobromide involves the inhibition of the enzyme DPP-4. By inhibiting DPP-4, the compound prevents the breakdown of GLP-1, a hormone that increases insulin secretion and decreases glucagon secretion. This leads to improved blood glucose control in patients with type 2 diabetes.

Comparison with Similar Compounds

[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;hydrobromide is unique among DPP-4 inhibitors due to its specific chemical structure, which provides a high degree of selectivity and potency. Similar compounds include:

    Sitagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes.

    Saxagliptin: Known for its long duration of action and high selectivity for DPP-4.

    Linagliptin: Distinguished by its non-renal route of excretion, making it suitable for patients with renal impairment.

Each of these compounds has unique properties that make them suitable for different patient populations and therapeutic needs.

Properties

Molecular Formula

C22H33BrN6O2S

Molecular Weight

525.5 g/mol

IUPAC Name

[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;hydrobromide

InChI

InChI=1S/C22H30N6OS.BrH.H2O/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27;;/h2-6,13,19-20,23H,7-12,14-16H2,1H3;1H;1H2/t19-,20-;;/m0../s1

InChI Key

IBFYBPDPBLVHHZ-TULUPMBKSA-N

Isomeric SMILES

CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5.O.Br

Canonical SMILES

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.O.Br

Origin of Product

United States

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